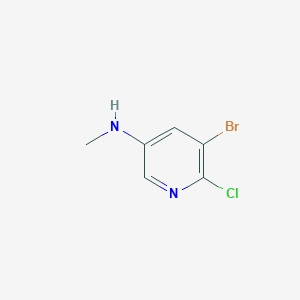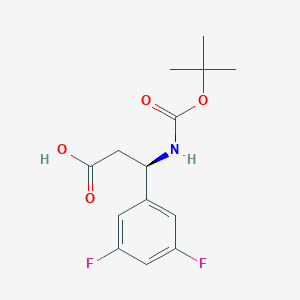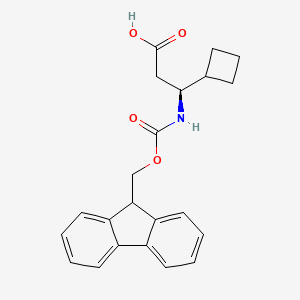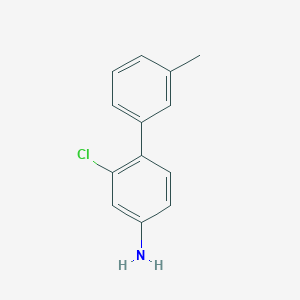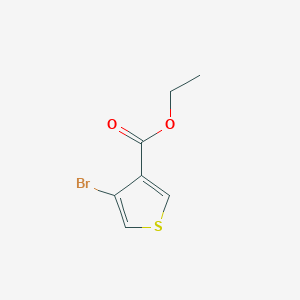
4-溴噻吩-3-羧酸乙酯
描述
Ethyl 4-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is also known by other names such as 4-Bromo-3-thiophenecarboxylic acid ethyl ester . The compound has a molecular weight of 235.10 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromothiophene-3-carboxylate is1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 . The Canonical SMILES structure is CCOC(=O)C1=CSC=C1Br . Physical And Chemical Properties Analysis
Ethyl 4-bromothiophene-3-carboxylate has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 54.5 Ų . It has a rotatable bond count of 3 .科学研究应用
杂环化合物合成:4-溴噻吩-3-羧酸乙酯用于合成各种杂环化合物,如噻吩并吡啶酮和噻吩并吡喃酮,它们在有机化学和药物中很重要 (Ames & Ribeiro, 1975).
抗菌和抗真菌应用:5-溴噻吩的衍生物,包括乙基-4-(5-溴噻吩-2-基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯,已发现具有抗菌和抗真菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Sharma et al., 2022).
材料科学和聚合物化学:4-溴噻吩-3-羧酸乙酯和类似化合物已用于材料科学领域,特别是在聚合物和导电材料的合成中。例如,它们用于直接芳基化聚合工艺,有助于开发新的聚合物材料 (Lin et al., 2020).
药物研究:4-溴噻吩-3-羧酸乙酯衍生物已因其在药物应用中的潜力而受到研究。由这种化学物质合成的化合物已被评估其抗炎、镇痛和抗菌活性,表明它们在药物开发中具有潜在用途 (Ashalatha et al., 2009).
光化学研究:该化合物也因其光化学性质而受到研究。研究重点在于了解其在光照下的行为,这对于光化学和光敏材料的开发至关重要 (D’Auria et al., 1989).
安全和危害
Ethyl 4-bromothiophene-3-carboxylate is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
ethyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLHLAYBCZHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B8014561.png)

![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B8014576.png)
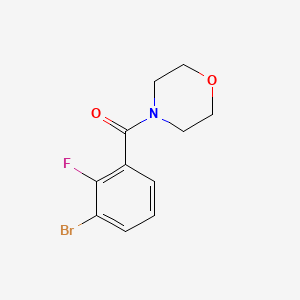
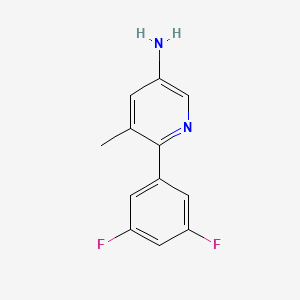
![tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B8014588.png)
